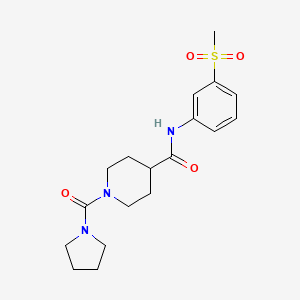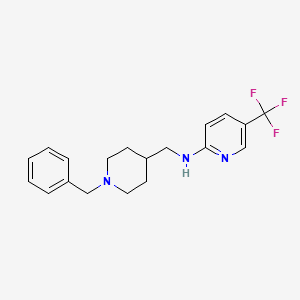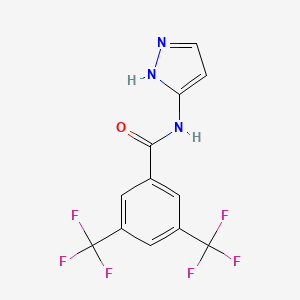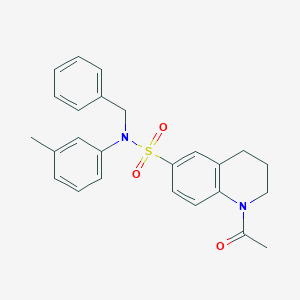![molecular formula C27H30N4O3 B7547988 N-[2-(1-adamantylamino)phenyl]-3-(2,4-dioxoquinazolin-1-yl)propanamide](/img/structure/B7547988.png)
N-[2-(1-adamantylamino)phenyl]-3-(2,4-dioxoquinazolin-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-adamantylamino)phenyl]-3-(2,4-dioxoquinazolin-1-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. This compound is commonly referred to as ADP or Adamantyl-Derived Peptide and is synthesized through a specific method that involves the use of various chemical reagents.
作用機序
The mechanism of action of ADP involves its binding to specific target proteins, leading to the inhibition of their enzymatic activity. This inhibition occurs through the formation of a covalent bond between ADP and the target protein, resulting in the disruption of its function.
Biochemical and Physiological Effects:
ADP has been shown to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and modulation of immune responses. These effects are mediated through the inhibition of specific enzymes and signaling pathways, leading to the disruption of cellular processes.
実験室実験の利点と制限
ADP has several advantages and limitations for use in lab experiments. One advantage is its potent inhibitory activity against various enzymes, making it a valuable tool for studying their function. However, its high cost and limited availability can be a limitation for some researchers.
将来の方向性
There are several future directions for the research and development of ADP. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the identification of new target proteins and pathways that can be inhibited by ADP, leading to the development of novel drugs for various diseases. Additionally, the evaluation of ADP's pharmacokinetics and toxicity profile is necessary for its potential use as a therapeutic agent.
In conclusion, ADP is a promising compound with potential applications in various fields, including medicinal chemistry and drug development. Its potent inhibitory activity against various enzymes and signaling pathways makes it a valuable tool for studying their function. Further research is necessary to optimize its synthesis method, identify new target proteins and pathways, and evaluate its pharmacokinetics and toxicity profile.
合成法
The synthesis of ADP involves the reaction of 2-(1-adamantylamino)phenylboronic acid with 3-(2,4-dioxoquinazolin-1-yl)propanoyl chloride in the presence of a base catalyst such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran, and the resulting product is purified using various techniques such as column chromatography or recrystallization.
科学的研究の応用
ADP has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug development, and cancer research. In medicinal chemistry, ADP has been shown to exhibit potent inhibitory activity against various enzymes such as proteases and kinases, making it a promising lead compound for the development of novel drugs.
特性
IUPAC Name |
N-[2-(1-adamantylamino)phenyl]-3-(2,4-dioxoquinazolin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O3/c32-24(9-10-31-23-8-4-1-5-20(23)25(33)29-26(31)34)28-21-6-2-3-7-22(21)30-27-14-17-11-18(15-27)13-19(12-17)16-27/h1-8,17-19,30H,9-16H2,(H,28,32)(H,29,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJMGXKKHDMKNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC4=CC=CC=C4NC(=O)CCN5C6=CC=CC=C6C(=O)NC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(tetrazol-1-yl)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide](/img/structure/B7547908.png)


![3-[3-[(E)-(3-oxo-1H-inden-2-ylidene)methyl]phenoxy]propanoic acid](/img/structure/B7547940.png)
![2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide](/img/structure/B7547948.png)
![N-[3-(methylsulfonylmethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B7547953.png)




![N-[3-(2,4-dichlorophenoxy)propyl]-1H-indazole-3-carboxamide](/img/structure/B7547991.png)

![2-(methoxymethyl)-5-phenyl-N-(1H-pyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7548011.png)
![S-[2-[(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)sulfonylamino]phenyl] N,N-dimethylcarbamothioate](/img/structure/B7548016.png)